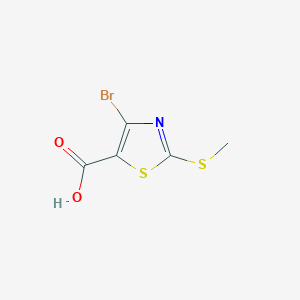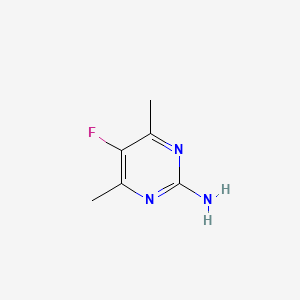
5-Fluoro-4,6-dimethylpyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4,6-dimethylpyrimidin-2-amine typically involves the fluorination of pyrimidine derivatives. One common method is the reaction of 2-amino-4,6-dimethylpyrimidine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-4,6-dimethylpyrimidin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base like sodium hydride or potassium carbonate in an organic solvent.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Catalysts such as palladium or copper are often employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl or heteroaryl compounds .
Aplicaciones Científicas De Investigación
5-Fluoro-4,6-dimethylpyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting cancer and viral infections.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used in studies investigating the role of fluorinated pyrimidines in biological systems, including their interactions with enzymes and nucleic acids.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes involved in DNA synthesis or repair, thereby exerting its effects on rapidly dividing cells such as cancer cells . The fluorine atom enhances the compound’s binding affinity and selectivity for its targets, contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: Lacks the fluorine atom, resulting in different chemical and biological properties.
5-Fluoro-2,4-dimethylpyrimidine: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
5-Fluoro-2,6-dimethylpyrimidin-4-amine: Another fluorinated pyrimidine with distinct properties and uses.
Uniqueness
5-Fluoro-4,6-dimethylpyrimidin-2-amine is unique due to the specific positioning of the fluorine atom, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C6H8FN3 |
|---|---|
Peso molecular |
141.15 g/mol |
Nombre IUPAC |
5-fluoro-4,6-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C6H8FN3/c1-3-5(7)4(2)10-6(8)9-3/h1-2H3,(H2,8,9,10) |
Clave InChI |
SMKGUTQEEBHWFW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=N1)N)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)propanenitrile](/img/structure/B14913841.png)
![2-[(4-methylphenyl)sulfonyl]-N-phenylhydrazinecarbothioamide](/img/structure/B14913845.png)
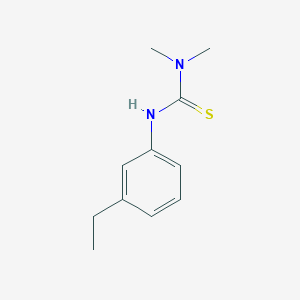
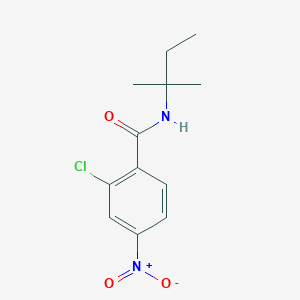
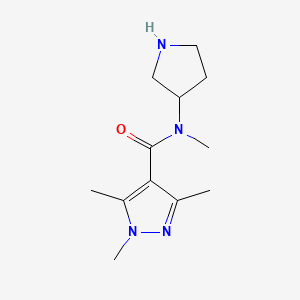
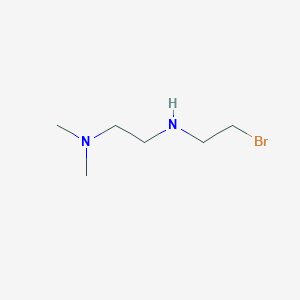

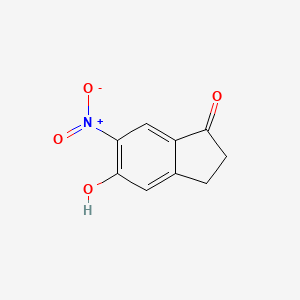
![3,5-Diiodo-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B14913881.png)
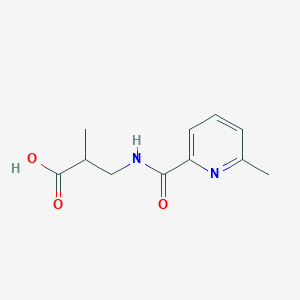
![3-{[2-(3-bromophenoxy)ethyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B14913893.png)

![n-((2-Methylthiazol-4-yl)methyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14913900.png)
